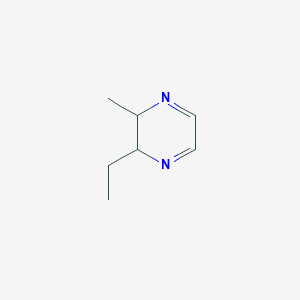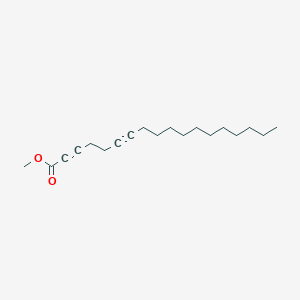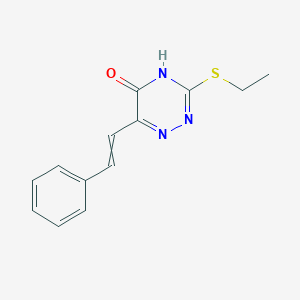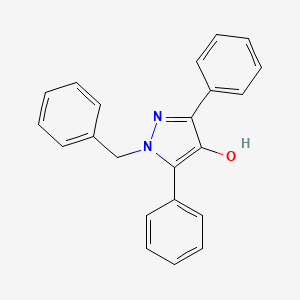
2-Ethyl-3-methyl-2,3-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methyl-2,3-dihydropyrazine is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂. It belongs to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma and is often found in roasted foods such as cocoa beans, potato chips, and roasted sesame seeds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methyl-2,3-dihydropyrazine can be synthesized through various methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method is the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-methyl-2,3-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different reagents and catalysts.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2-Ethyl-3-methyl-2,3-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a flavoring agent in the food industry due to its distinctive aroma.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-methyl-2,3-dihydropyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5-Trimethylpyrazine: Known for its use as a flavoring agent in foods such as cocoa and coffee.
2-Ethyl-3,5-dimethylpyrazine: Another pyrazine derivative with similar aromatic properties.
Uniqueness
2-Ethyl-3-methyl-2,3-dihydropyrazine is unique due to its specific structural configuration, which imparts distinct chemical and aromatic properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest in both research and industry.
Propriétés
Numéro CAS |
59302-98-6 |
|---|---|
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-ethyl-3-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C7H12N2/c1-3-7-6(2)8-4-5-9-7/h4-7H,3H2,1-2H3 |
Clé InChI |
JWITYTXBGSKDQR-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(N=CC=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)


![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)





![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)



